molecular formula C12H8Cl2O3S B1363957 4-(2-chlorophenoxy)benzenesulfonyl Chloride CAS No. 610277-84-4

4-(2-chlorophenoxy)benzenesulfonyl Chloride

Cat. No.: B1363957
CAS No.: 610277-84-4
M. Wt: 303.2 g/mol
InChI Key: ILZBGLOVCXTRDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chlorophenoxy)benzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chlorophenol is replaced by the benzenesulfonyl chloride group.

Another method involves the reaction of 2-chlorophenol with chlorosulfonic acid, followed by the addition of phosphorus pentachloride to form the sulfonyl chloride . This method requires careful control of reaction conditions, including temperature and the use of an inert atmosphere to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using the methods described above. The reactions are carried out in batch or continuous reactors, with careful monitoring of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenoxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by hydrolysis.

    Sulfonamides: Formed by reduction.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenoxy)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives .

The molecular targets and pathways involved depend on the specific application of the compound. For example, in the synthesis of enzyme inhibitors, the compound may target the active site of the enzyme, forming a covalent bond with a nucleophilic residue (e.g., serine or cysteine) in the enzyme’s active site .

Comparison with Similar Compounds

4-(2-Chlorophenoxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its combination of the chlorophenoxy and sulfonyl chloride groups, which confer specific reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

4-(2-chlorophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3S/c13-11-3-1-2-4-12(11)17-9-5-7-10(8-6-9)18(14,15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZBGLOVCXTRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383341
Record name 4-(2-chlorophenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610277-84-4
Record name 4-(2-Chlorophenoxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610277-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-chlorophenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Chlorophenoxy)benzenesulfonyl chloride
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